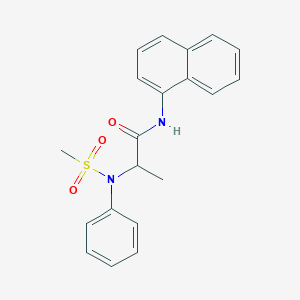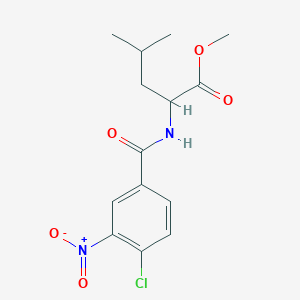![molecular formula C22H25BrN4O4 B3978631 N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3978631.png)
N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
Descripción general
Descripción
N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, also known as BIBP 3226, is a selective antagonist of neuropeptide Y (NPY) Y1 receptors. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 3226 acts as a competitive antagonist of NPY Y1 receptors, which are widely expressed in the brain, peripheral nervous system, and other tissues. By binding to these receptors, N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 3226 blocks the effects of NPY, a peptide that plays a critical role in regulating appetite, energy homeostasis, and stress responses.
Biochemical and Physiological Effects:
N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 3226 has been shown to produce several biochemical and physiological effects in different systems. For example, it reduces food intake and body weight in rodents by inhibiting the orexigenic effects of NPY. It also decreases blood pressure and heart rate by blocking the vasoconstrictive and chronotropic effects of NPY on cardiovascular tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 3226 is a valuable tool for studying the function of NPY Y1 receptors in various experimental settings. Its high selectivity and potency make it ideal for investigating the specific roles of these receptors in physiological and pathological processes. However, its use is limited by its poor solubility in aqueous solutions and its potential off-target effects on other receptor systems.
Direcciones Futuras
There are several future directions for the research on N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 3226 and NPY Y1 receptors. One area of interest is the potential therapeutic applications of N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 3226 in obesity, diabetes, and other metabolic disorders. Another direction is the investigation of the interactions between NPY Y1 receptors and other signaling pathways, such as the melanocortin system. Finally, the development of new and more potent NPY Y1 receptor antagonists may lead to the discovery of novel drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 3226 has been widely used in scientific research to study the physiological and pathological roles of NPY Y1 receptors. It has been shown to inhibit the effects of NPY on food intake, body weight, and cardiovascular function in animal models. Moreover, N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 3226 has been used to investigate the potential involvement of NPY Y1 receptors in various diseases, such as obesity, diabetes, and hypertension.
Propiedades
IUPAC Name |
N-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O4/c1-31-17-8-6-16(7-9-17)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)22(30)18-4-2-3-5-19(18)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZQBEDBPMWFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(4-fluorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3978550.png)
![3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3978557.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-phenyl-2-naphthalenesulfonamide](/img/structure/B3978562.png)
![1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate](/img/structure/B3978564.png)
![N-(2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3978569.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3978573.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3978574.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B3978592.png)
![4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B3978595.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B3978607.png)


![3a-(4-bromophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B3978647.png)